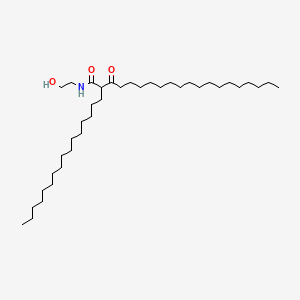
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide is a complex organic compound with the molecular formula C38H75NO3 . It contains a total of 111 atoms, including 71 hydrogen atoms, 36 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its long hydrocarbon chains and functional groups, including a hydroxyl group, a ketone group, and an amide group .
Preparation Methods
The synthesis of 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide involves multiple steps, typically starting with the preparation of the hydrocarbon chains and the introduction of functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins and enzymes, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide can be compared with other similar compounds, such as:
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide: Similar structure but with a shorter hydrocarbon chain.
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxoicosanamide: Similar molecular formula but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups and hydrocarbon chain length, which confer distinct chemical and biological properties.
Properties
CAS No. |
253871-44-2 |
|---|---|
Molecular Formula |
C38H75NO3 |
Molecular Weight |
594.0 g/mol |
IUPAC Name |
2-hexadecyl-N-(2-hydroxyethyl)-3-oxoicosanamide |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(38(42)39-34-35-40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,40H,3-35H2,1-2H3,(H,39,42) |
InChI Key |
LUPQUWPDYZNMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCCCC)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


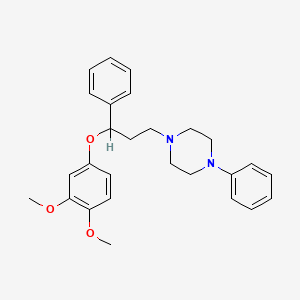
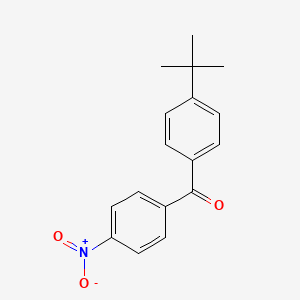
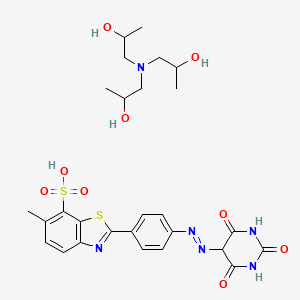
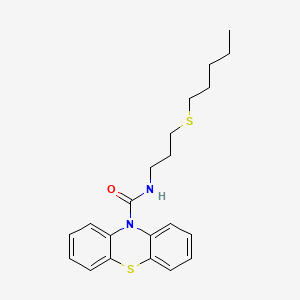
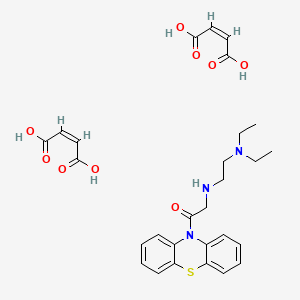
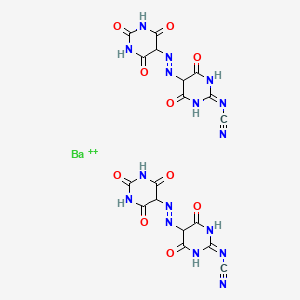
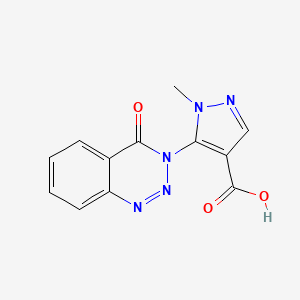
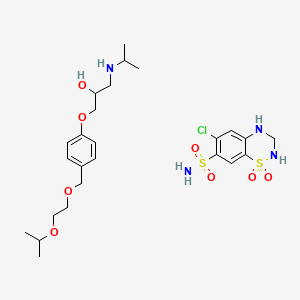
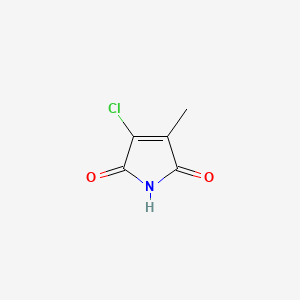
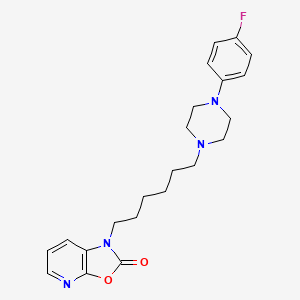
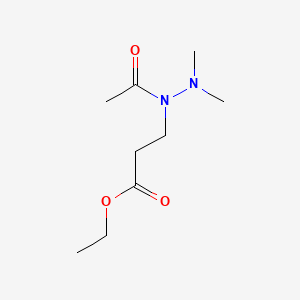
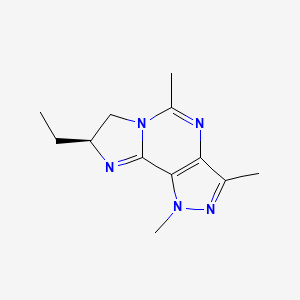
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)

